molecular formula C13H15N3O B1487926 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 1368995-70-3

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No. B1487926
M. Wt: 229.28 g/mol
InChI Key: ABHJMJBLNAYNAZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Characterization

The chemical compound 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine is involved in the synthesis of various novel compounds with potential biological activities. For instance, Patel et al. (2010) explored the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, which showed antimicrobial activity. This process involved several steps, starting from β-aryl glutaconic acid, leading to the formation of pyridinone derivatives, which were then subjected to azo coupling to produce compounds with potential antimicrobial properties (Patel, Gandhi, & Sharma, 2010).

Erkin et al. (2015) synthesized a series of 4-aryloxy-6-methylpyrimidin-2-amines, highlighting a method for creating compounds that undergo fragmentation under positive electrospray ionization, indicating their potential use in mass spectrometry studies and the exploration of chemical stability under ionizing conditions (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

Biological Activity Screening

The synthesis and biological evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives were undertaken by Laxmi et al. (2019), who focused on their antimicrobial activity. This study involved reacting 4-ethyl-6-methylpyrimidin-2-amine with 4-(bromomethyl)benzoyl bromide in the presence of KOH, leading to compounds that showed significant antibacterial and antifungal activities, comparable or superior to standard drugs like Streptomycin and Amphotericin-B (Laxmi, Ravi, & Nath, 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHJMJBLNAYNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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